molecular formula C11H18N2 B13303595 3-Butyl-4,5,6,7-tetrahydro-1H-indazole

3-Butyl-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B13303595
M. Wt: 178.27 g/mol
InChI Key: MUYLLHLECKRBEP-UHFFFAOYSA-N
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Description

3-Butyl-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. This compound features a butyl group attached to the nitrogen atom at the 3-position of the indazole ring, which is partially hydrogenated, making it a tetrahydro derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-4,5,6,7-tetrahydro-1H-indazole can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, with appropriate optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can further hydrogenate the indazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Fully hydrogenated indazole derivatives.

    Substitution: Various substituted indazole derivatives depending on the reagents used.

Scientific Research Applications

3-Butyl-4,5,6,7-tetrahydro-1H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Butyl-4,5,6,7-tetrahydro-1H-indazole is not fully understood. like other indazole derivatives, it is believed to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through the modulation of signaling pathways and inhibition of specific enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydro-1H-indazole: Lacks the butyl group at the 3-position.

    3-Methyl-4,5,6,7-tetrahydro-1H-indazole: :

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

3-butyl-4,5,6,7-tetrahydro-1H-indazole

InChI

InChI=1S/C11H18N2/c1-2-3-7-10-9-6-4-5-8-11(9)13-12-10/h2-8H2,1H3,(H,12,13)

InChI Key

MUYLLHLECKRBEP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NNC2=C1CCCC2

Origin of Product

United States

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